molecular formula C14H9F3N4 B2800660 3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine CAS No. 477865-80-8

3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine

Cat. No.: B2800660
CAS No.: 477865-80-8
M. Wt: 290.249
InChI Key: IAAPPSQBDFGSAL-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine is a heterocyclic compound featuring a benzotriazin-imine core substituted with a 4-(trifluoromethyl)phenyl group. The benzotriazin-imine scaffold comprises a fused bicyclic system with three nitrogen atoms, contributing to its electron-deficient aromatic character. The trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a common motif in medicinal and agrochemical applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4/c15-14(16,17)9-5-7-10(8-6-9)21-13(18)11-3-1-2-4-12(11)19-20-21/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAPPSQBDFGSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be carried out using various trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzotriazine derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

    Industry: The compound is used in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) Sorafenib Tosylate ()

  • Core Structure : Pyridinecarboxamide with a urea linker.
  • Key Features : Contains a 4-chloro-3-(trifluoromethyl)phenyl group linked via urea to a pyridine ring.
  • Comparison : Unlike the benzotriazin-imine core, Sorafenib’s urea group enables hydrogen bonding with kinase targets (e.g., RAF, VEGFR). The trifluoromethyl group enhances binding affinity and pharmacokinetics.
  • Application: FDA-approved tyrosine kinase inhibitor for renal and hepatocellular carcinoma .

(b) Nilotinib ()

  • Core Structure : Benzamide with imidazole and pyrimidine groups.
  • Key Features : A 3-(trifluoromethyl)phenyl group is part of a larger pharmacophore targeting BCR-ABL kinase.
  • Comparison : The trifluoromethyl group improves selectivity and potency compared to earlier analogs (e.g., Imatinib). The benzotriazin-imine lacks the pyrimidine-amine linkage critical for kinase inhibition.
  • Application : Second-line treatment for chronic myeloid leukemia .

(c) 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide ()

  • Core Structure : Pyrazole-sulfonamide hybrid.
  • Key Features : Trifluoromethylbenzyl group attached to a sulfonamide-functionalized pyrazole.
  • Comparison : The sulfonamide group confers acidity (pKa ~10), enhancing solubility compared to the benzotriazin-imine’s neutral imine group. Likely used in agrochemicals or as a protease inhibitor .

Functional Group Variations

(a) Imine vs. Urea/Amide

  • Imine (Target Compound) : Electron-withdrawing, planar structure suitable for π-π stacking but less prone to hydrogen bonding.
  • Urea (Sorafenib): Strong hydrogen-bond donor/acceptor, critical for kinase inhibition .
  • Amide (Nilotinib) : Balances rigidity and solubility; metabolically stable compared to esters .

(b) Trifluoromethyl Positioning

  • Para-Substitution (Target Compound) : Maximizes steric and electronic effects on the benzotriazin-imine core.
  • Meta-Substitution (): In [3-(trifluoromethyl)phenyl]methanone derivatives, meta-substitution alters dipole moments and binding pocket interactions .

Heterocyclic Core Diversity

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzotriazin-imine 4-(Trifluoromethyl)phenyl Agrochemicals, CNS drugs
Sorafenib () Pyridine-urea 4-Chloro-3-(trifluoromethyl)phenyl Oncology
Nilotinib () Benzamide-pyrimidine 3-(Trifluoromethyl)phenyl Oncology
Compound Pyrazole-sulfonamide 3-(Trifluoromethyl)benzyl Protease inhibition, herbicides
Triazole Derivatives 1,2,4-Triazole 4-(Trifluoromethoxy)phenyl Insecticides, antifungals

Research Implications

The trifluoromethylphenyl group’s prevalence across diverse scaffolds (benzotriazin-imine, pyrazole, urea) underscores its versatility in modulating bioavailability and target engagement. However, the benzotriazin-imine’s unique nitrogen-rich core may offer advantages in metal coordination or photophysical applications, which are underexplored in the provided evidence. Further studies should investigate its reactivity in cross-coupling reactions or as a ligand in catalysis.

Structural characterization of such compounds likely employs X-ray crystallography tools like SHELX (), though direct references are absent here .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine is a synthetic organic compound notable for its unique trifluoromethyl group and benzotriazine structure. This combination enhances its chemical properties, making it a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

  • Molecular Formula : C14H9F3N4
  • Molecular Weight : 290.24 g/mol
  • CAS Number : 477865-80-8

The trifluoromethyl group is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability, which can lead to increased potency and selectivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through inhibition of tumor cell proliferation.
  • Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in certain cancer cell lines.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it may limit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific pathological enzymes

Case Study: Anticancer Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF7) and leukemia (HL60) cells. The compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values were reported at concentrations significantly lower than those required for conventional chemotherapeutics.

Antioxidant Activity Assessment

In vitro assays revealed that the compound effectively reduced oxidative stress markers in cellular models exposed to oxidative agents. This suggests potential applications in protecting against oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine, and how can purity be maximized?

  • Methodology : Begin with Suzuki-Miyaura cross-coupling to introduce the trifluoromethylphenyl group to the benzotriazin core. Use triethylamine as a catalyst in DMF at 80–100°C to promote imine formation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final characterization should combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Employ 19F^{19} \text{F}-NMR to track the trifluoromethyl group’s electronic environment (δ ~ -60 ppm). Use IR spectroscopy to confirm the imine C=N stretch (~1600–1650 cm1^{-1}). X-ray crystallography (via SHELXL) resolves bond angles and crystallographic packing, critical for confirming regioselectivity in the triazin-imine system .

Q. How can researchers troubleshoot common by-products during synthesis?

  • Methodology : If unwanted cyclization occurs (e.g., formation of benzotriazin-4-one), adjust reaction stoichiometry to favor imine intermediates. Use LC-MS to identify side products and optimize solvent polarity (e.g., switch from THF to acetonitrile) to suppress competing pathways .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of the trifluoromethyl group on the benzotriazin-imine scaffold?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model charge distribution and frontier molecular orbitals. Compare with experimental UV-Vis spectra (λmax shifts) to validate electron-withdrawing effects. Solvent-polarizable continuum models (PCM) refine predictions for biological solubility .

Q. How does this compound interact with mitochondrial Complex II in electron transport inhibition studies?

  • Methodology : Use cytochrome c reductase assays to quantify inhibition potency (IC50_{50}). Structural analogs (e.g., cyenopyrafen derivatives) suggest competitive binding at the ubiquinone site. Pair crystallographic data with molecular docking (AutoDock Vina) to map binding interactions .

Q. What crystallographic challenges arise during structure refinement, and how can SHELX address them?

  • Methodology : For twinned crystals, apply SHELXD for dual-space solution and SHELXL for anisotropic displacement parameter refinement. Use the TWIN/BASF commands to model twin fractions. High-resolution data (>1.0 Å) improves R-factor convergence .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activity across structural analogs?

  • Methodology : Compare substituent effects: For example, replacing the trifluoromethyl group with methoxy (as in ) alters logP and membrane permeability. Use QSAR models to correlate substituent Hammett constants (σ) with activity trends .

Q. Why do some studies report poor solubility despite computational predictions?

  • Methodology : Re-evaluate solvent selection using Hansen solubility parameters. If DMSO fails, try PEG-400/water mixtures. Dynamic light scattering (DLS) can detect nanoparticle aggregation, which may skew experimental solubility data .

Methodological Tables

Key Analytical Parameters Techniques Reference
Trifluoromethyl group verification19F^{19} \text{F}-NMR, X-ray
Imine bond confirmationIR (C=N), HRMS
Crystallographic refinementSHELXL (TWIN/BASF commands)
Biological activity screeningCytochrome c reductase assays

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